molecular formula C24H24N2O6S B300416 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid

Numéro de catalogue B300416
Poids moléculaire: 468.5 g/mol
Clé InChI: ZNRCZNDKXUBPID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This drug has been extensively studied for its potential use in various pain conditions, including neuropathic pain, osteoarthritis, and cancer-related pain.

Mécanisme D'action

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid works by blocking the activity of the angiotensin II type 2 receptor (AT2R). AT2R is known to be involved in the development and maintenance of chronic pain. By blocking AT2R, 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid reduces the sensitivity of pain receptors and reduces the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to reduce the expression of pain-related genes, such as Nav1.7 and Nav1.8. In addition, 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid has been shown to reduce the excitability of sensory neurons and reduce the sensitivity of pain receptors.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid is its specificity for the AT2R receptor. This specificity makes it a promising drug for the treatment of chronic pain. However, one of the limitations of 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the study of 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid. One area of research is the development of more effective formulations of the drug, which would improve its solubility and bioavailability. Another area of research is the study of 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid in combination with other drugs, which may enhance its effectiveness in treating chronic pain. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid in other pain conditions.

Méthodes De Synthèse

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid is synthesized by a multistep process. The first step involves the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. The second step involves the reaction of N-acetyl-2-aminobenzoic acid with 4-methylphenylsulfonyl chloride to form N-acetyl-2-[(4-methylphenyl)sulfonyl]aminobenzoic acid. The third step involves the reaction of N-acetyl-2-[(4-methylphenyl)sulfonyl]aminobenzoic acid with ethoxyacetic anhydride to form 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid.

Applications De Recherche Scientifique

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid has been extensively studied for its potential use in various pain conditions. In preclinical studies, 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid has been shown to be effective in reducing neuropathic pain and cancer-related pain. In clinical trials, 2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid has been shown to be safe and effective in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

Propriétés

Nom du produit

2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid

Formule moléculaire

C24H24N2O6S

Poids moléculaire

468.5 g/mol

Nom IUPAC

2-[[2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoic acid

InChI

InChI=1S/C24H24N2O6S/c1-3-32-22-11-7-6-10-21(22)26(33(30,31)18-14-12-17(2)13-15-18)16-23(27)25-20-9-5-4-8-19(20)24(28)29/h4-15H,3,16H2,1-2H3,(H,25,27)(H,28,29)

Clé InChI

ZNRCZNDKXUBPID-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=C(C=C3)C

SMILES canonique

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=C(C=C3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.